

Spectroscopic Profile of 2-Methyl-3-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzotrifluoride

Cat. No.: B1293631

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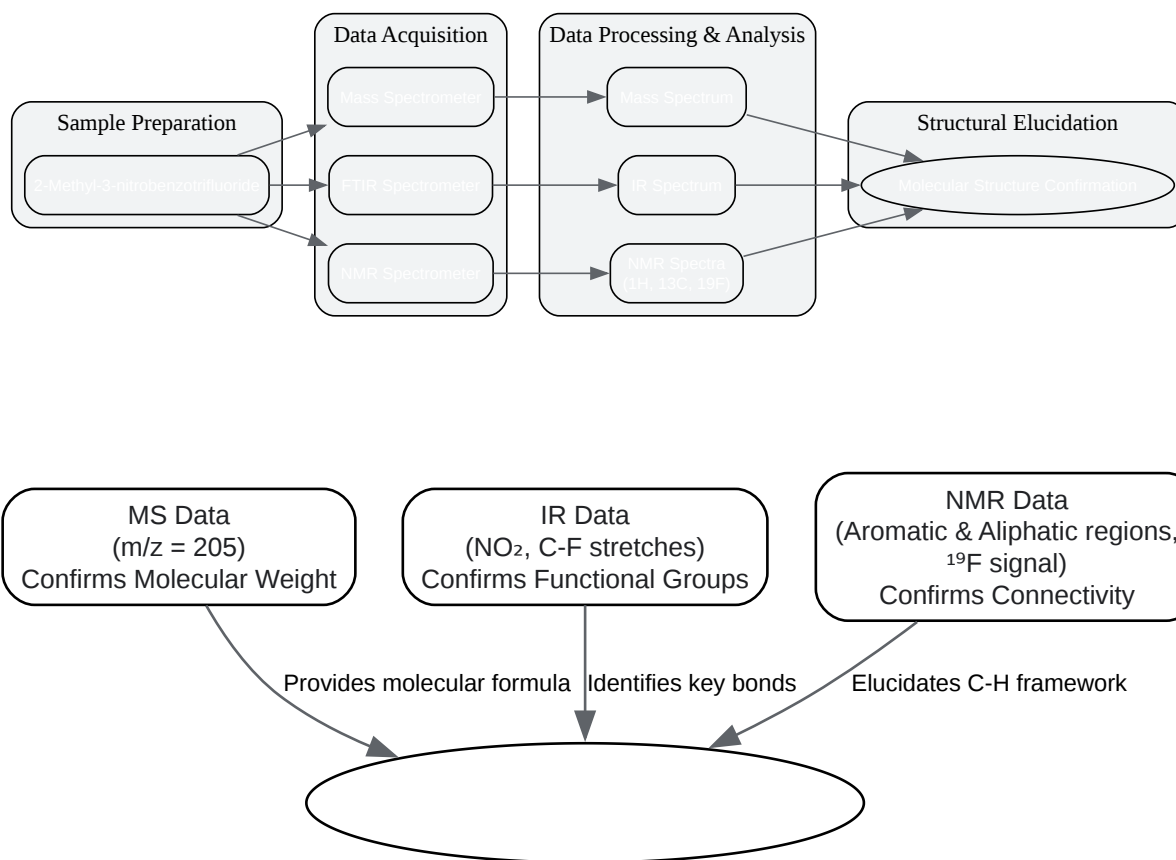
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-nitrobenzotrifluoride** ($C_8H_6F_3NO_2$), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental spectra in public databases, this guide combines available information for the compound and its isomers with predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

2-Methyl-3-nitrobenzotrifluoride possesses a unique substitution pattern on the benzene ring, featuring a methyl group, a nitro group, and a trifluoromethyl group. This arrangement of electron-donating (methyl) and electron-withdrawing (nitro, trifluoromethyl) groups significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Workflow for Spectroscopic Analysis:



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